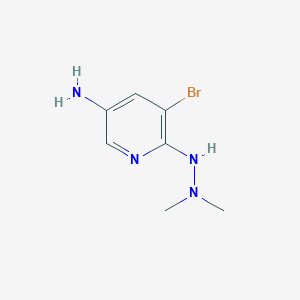![molecular formula C7H14BF3KN B13699171 Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is part of the organoboron family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate typically involves the reaction of a boronic acid derivative with a potassium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethyl sulfoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boron-containing group to the organic substrate.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride
- Potassium Trifluoroborate salts
Uniqueness
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in cross-coupling reactions .
Propiedades
Fórmula molecular |
C7H14BF3KN |
|---|---|
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(3-methylpiperidin-1-yl)methyl]boranuide |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-3-2-4-12(5-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 |
Clave InChI |
IVGVUNPPGPWALH-UHFFFAOYSA-N |
SMILES canónico |
[B-](CN1CCCC(C1)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


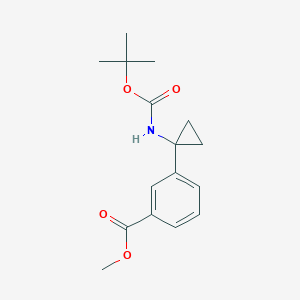
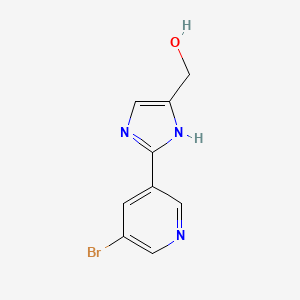
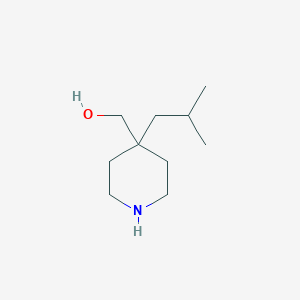

![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
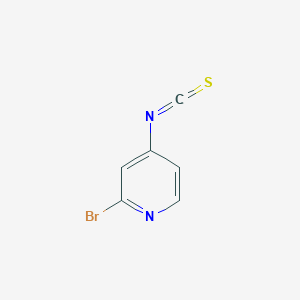
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
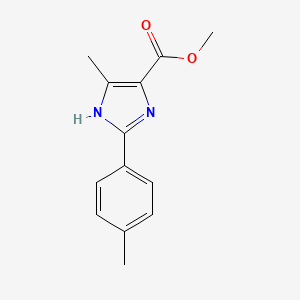
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
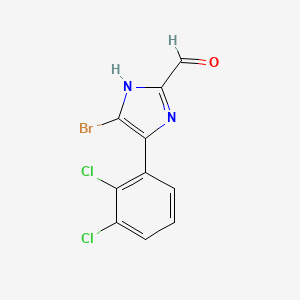
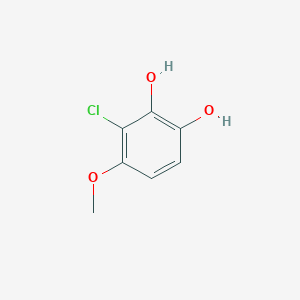
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
